molecular formula C21H16FN3O2S B4739845 3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4739845
M. Wt: 393.4 g/mol
InChI Key: GZWVYDKWZZLEBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions, starting from basic organic compounds. For instance, a related compound was synthesized through a series of reactions, beginning with the condensation of dimethylamine and subsequent saponification (Liu et al., 2016). Such processes often require precise conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by a fusion of thiazole and pyrimidine rings. The crystal structure of a related molecule revealed a half-chair conformation for the pyrimidine ring, with the fluorophenyl group in an axial position, highlighting the molecule's three-dimensional arrangement (Krishnamurthy et al., 2014).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including alkylation to produce S-alkyl derivatives, cyclization to form thiazolo[3,2-a]pyrimidines, and desulphurisation to yield triazolopyrimidines. The reactions are often facilitated by specific reagents and conditions, leading to a diverse range of derivatives with unique properties (Haiza et al., 2000).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the molecule's polarity and solubility. Crystallographic studies provide insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can impact its physical state and stability (Krishnamurthy et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Future research could focus on the synthesis of new derivatives and the exploration of their biological activities.

properties

IUPAC Name

3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-16-8-6-15(7-9-16)18-13-28-21-24-12-17(20(27)25(18)21)19(26)23-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWVYDKWZZLEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
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3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
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3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
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3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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